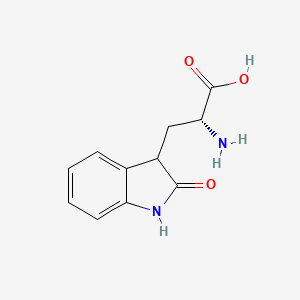
(2R)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is a chiral amino acid derivative featuring an indoline-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indoline-2-one and a suitable amino acid derivative.
Formation of Key Intermediates: The key intermediate is often formed through a series of reactions, including condensation and cyclization.
Final Product Formation: The final product is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
(2R)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and exerting its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Indoline-2-one Derivatives: Compounds with similar structures, such as indoline-2-one derivatives, share some chemical properties and biological activities.
Chiral Amino Acid Derivatives: Other chiral amino acid derivatives may exhibit comparable reactivity and applications.
Uniqueness
(2R)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid is unique due to its specific combination of an indoline-2-one moiety and a chiral amino acid structure
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)/t7?,8-/m1/s1 |
InChI Key |
SFJCKRJKEWLPTL-BRFYHDHCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


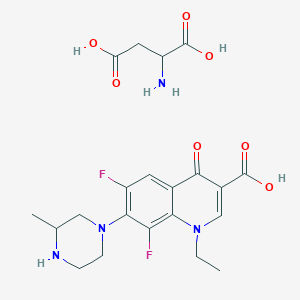
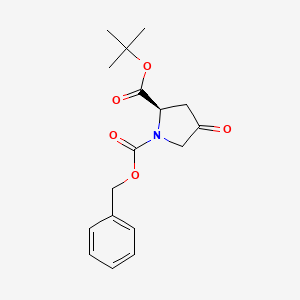

![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)ethan-1-one](/img/structure/B12824908.png)

![2-[(Z)-[3-[(Z)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B12824913.png)

![3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide](/img/structure/B12824939.png)
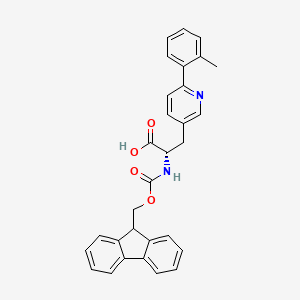
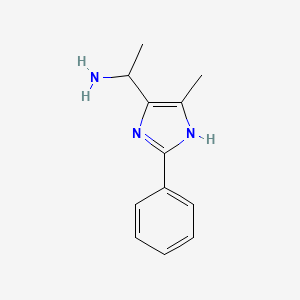
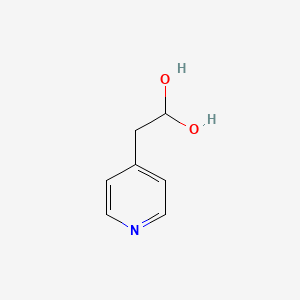
![Rel-(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12824975.png)

![2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid](/img/structure/B12824990.png)
